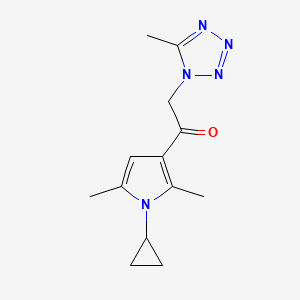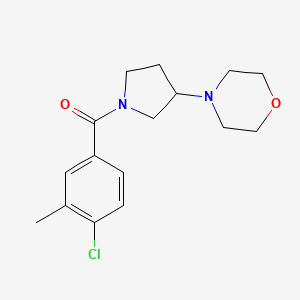
1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone is a synthetic organic compound that features a pyrrole ring substituted with two methyl groups and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile under acidic conditions.
Coupling of Pyrrole and Tetrazole Rings: The final step involves coupling the pyrrole and tetrazole rings through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the pyrrole or tetrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrroles or tetrazoles.
Scientific Research Applications
1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials, including polymers and nanomaterials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(1H-tetrazol-1-yl)ethanone: Similar structure but with a different substitution pattern on the tetrazole ring.
1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(1H-imidazol-1-yl)ethanone: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness: 1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both pyrrole and tetrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-4-9(7(2)11-6)10(16)5-15-8(3)12-13-14-15/h4,11H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWJWVMOYNYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CN2C(=NN=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide](/img/structure/B7142588.png)
![N-[(4-fluorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide](/img/structure/B7142595.png)
![1-[(3-fluorophenyl)methyl]-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]triazole-4-carboxamide](/img/structure/B7142606.png)
![N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7142609.png)
![5-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]-4-methyl-1H-pyridin-2-one](/img/structure/B7142618.png)
![(4-Chloro-3-methylphenyl)-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7142619.png)
![N-[1-(2-chlorophenyl)piperidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7142627.png)
![2-Methoxy-3-[(5-methyltetrazol-1-yl)methyl]pyridine](/img/structure/B7142629.png)
![1-[2,4,6-Trimethyl-3-[(5-methyltetrazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7142634.png)
![N-[5-cyano-2-(propylamino)phenyl]-2-(2,5-dimethylpyrrolidin-1-yl)acetamide](/img/structure/B7142639.png)
![2-Methoxy-6-[(5-methyltetrazol-1-yl)methyl]pyridine](/img/structure/B7142642.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-2-(5-methyltetrazol-1-yl)acetamide](/img/structure/B7142645.png)

